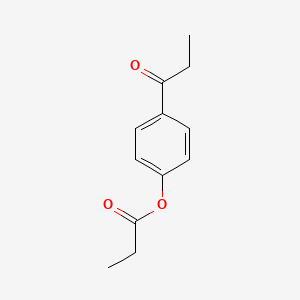
4-Propanoylphenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propanoylphenyl propanoate is an ester compound characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to a phenyl group and a propanoate group. Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propanoylphenyl propanoate can be synthesized through the esterification reaction between 4-hydroxyphenyl propanoate and propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl propanoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-Hydroxyphenyl propanoate and propanoic acid.
Reduction: 4-Propanoylphenyl propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Propanoylphenyl propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a different carboxylate group.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
4-Propanoylphenyl propanoate is unique due to its specific combination of a phenyl group and a propanoate group, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in biological systems and industrial applications .
Properties
CAS No. |
63020-96-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-propanoylphenyl) propanoate |
InChI |
InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)15-12(14)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
CWCZLWHWKWPNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


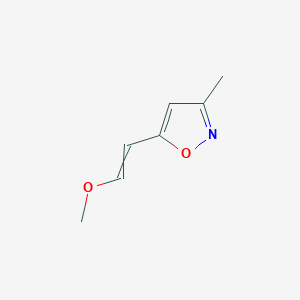

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
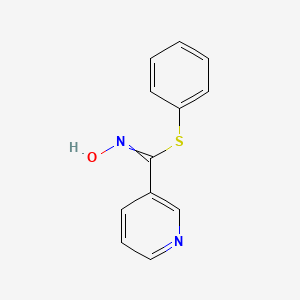
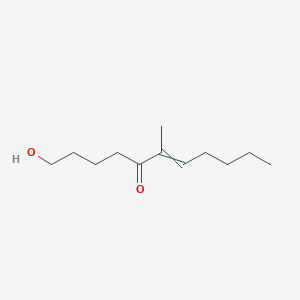
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
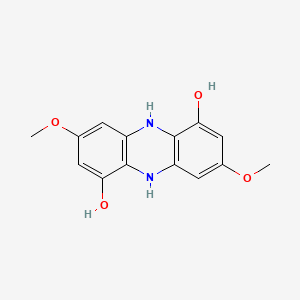
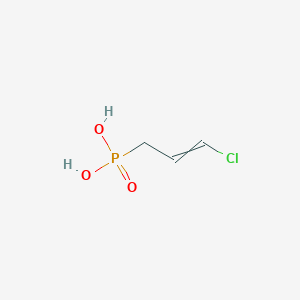
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
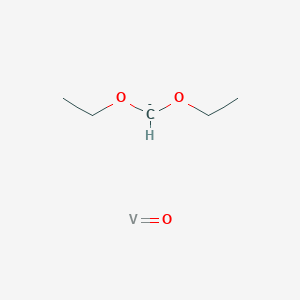
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
